5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Description
5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring a fused imidazolidinone core substituted with a 2-chloropyridinyl group at the methylidene position and a phenyl group at the 3-position. The sulfur atom at the 2-position (as a sulfanylidene group) contributes to its unique electronic and steric properties. This compound belongs to the class of thiohydantoin derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
The structural complexity of this compound arises from its conjugated system, which includes a pyridine ring and an imidazolidinone scaffold. The 2-chloropyridin-3-yl substituent likely enhances its binding affinity to biological targets, such as kinases or receptors, due to the electron-withdrawing chlorine atom and the nitrogen-rich pyridine moiety.
Properties
IUPAC Name |
5-[(2-chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-13-10(5-4-8-17-13)9-12-14(20)19(15(21)18-12)11-6-2-1-3-7-11/h1-9H,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLQJTJQZADAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(N=CC=C3)Cl)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Multi-step Synthesis via Condensation and Cyclization
This method involves the synthesis of the core imidazolidinone structure followed by functionalization at the pyridine and phenyl rings.
Method 2: Cyclocondensation Using Chlorinated Pyridine Derivatives
This approach emphasizes direct cyclization of chlorinated pyridine derivatives with imidazolidinone precursors.
Reaction Conditions and Optimization
Data Table Summarizing Preparation Methods
Notes on Purification and Characterization
- Purification : Column chromatography, recrystallization from ethanol or ethyl acetate.
- Characterization : Confirmed via NMR, IR, MS, and elemental analysis.
Research Findings and Considerations
- Reaction efficiency depends heavily on temperature control, reagent purity, and reaction time.
- Catalysts such as acid catalysts or phase transfer agents can significantly improve yields.
- Safety precautions are essential when handling chlorinating agents like POCl₃ or SOCl₂.
- Environmental impact favors solvent recycling and the use of greener alternatives where possible.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Findings
In contrast, the 4-chlorophenyl group in CID 5677992 offers a simpler aromatic system with halogenated hydrophobicity . The dimethylamino group in the benzylidene derivative (C₁₈H₁₇N₃OS) provides electron-donating properties, which may stabilize charge-transfer interactions in fluorescent applications .
Biological Activity: Thiazolidinone analogs (e.g., C1–C6) exhibit broad-spectrum bioactivity, including antidiabetic and anticancer effects, attributed to their sulfur-containing heterocycles and substituent diversity . The target compound’s imidazolidinone core may share similar mechanisms but with altered pharmacokinetics due to the pyridine moiety. The thiazolidinone derivative with a 2-methoxyphenyl group (C₁₈H₁₃ClN₂O₂S₂) shows inferred antimicrobial activity, highlighting the role of methoxy groups in modulating lipophilicity and target affinity .
Synthetic Routes :
- Most analogs are synthesized via PTC-mediated alkylation (e.g., thiohydantoin derivatives) or cyclocondensation reactions. The target compound’s synthesis likely parallels these methods, leveraging halogenated pyridine reagents .
Biological Activity
5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloropyridine moiety, an imidazolidinone core, and a phenyl group. The presence of sulfur in the sulfanylidene position adds to its chemical uniqueness. The molecular formula is CHClNOS, with a molecular weight of approximately 303.79 g/mol.
Research has indicated that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many chloropyridine derivatives have shown potential as inhibitors of various enzymes, including proteases relevant to viral infections such as SARS-CoV-2 .
- Antimicrobial Activity : Compounds containing imidazolidinone frameworks have been noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
A study on related chloropyridine compounds demonstrated significant antiviral activity against SARS-CoV-2, with some derivatives exhibiting IC values in the low nanomolar range. For instance, one derivative showed an IC value of 250 nM against the SARS-CoV-2 3CL protease . Although specific data on the target compound's antiviral efficacy is limited, its structural analogs suggest potential effectiveness.
Antimicrobial Activity
The antimicrobial activity of compounds similar to 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has been evaluated against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
These findings indicate that modifications to the phenyl and pyridine rings can significantly influence the antimicrobial potency .
Case Studies
- Synthesis and Evaluation : A series of chloropyridine derivatives were synthesized and evaluated for their enzyme inhibitory activity against SARS-CoV protease. The study highlighted that structural modifications could enhance biological activity significantly .
- Antimicrobial Assessment : Another investigation focused on N-substituted phenyl derivatives revealed promising results against MRSA and other pathogens, emphasizing the importance of substituent positioning for enhanced activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
